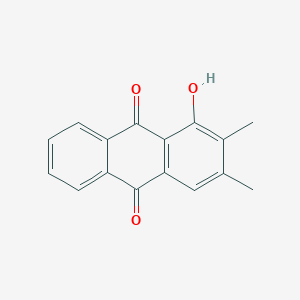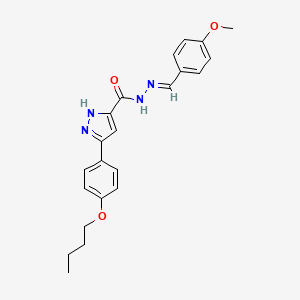
4(3H)-Pyrimidinone, 2,3,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 2,3,6-trimethyl- is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at the 2, 3, and 6 positions and a keto group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylpyridine with formamide under acidic conditions can yield the desired pyrimidinone. Another approach involves the condensation of 2,3,6-trimethylbenzaldehyde with urea, followed by cyclization.
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.
Reduction: 4-Hydroxy-2,3,6-trimethylpyrimidine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 2,3,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trimethylpyridine: A precursor in the synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.
2,3,6-Trimethylphenol: Shares a similar methyl substitution pattern but differs in the functional groups.
4-Octene, 2,3,6-trimethyl-: A hydrocarbon with a similar substitution pattern but lacks the heterocyclic structure.
Uniqueness
4(3H)-Pyrimidinone, 2,3,6-trimethyl- is unique due to its combination of a pyrimidine ring with specific methyl and keto substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
32363-51-2 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2,3,6-trimethylpyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10)9(3)6(2)8-5/h4H,1-3H3 |
Clave InChI |
DGWISBUXQOTURD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


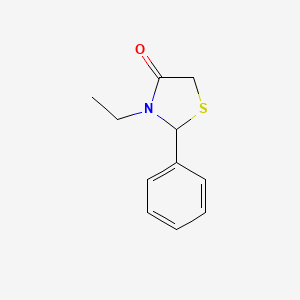
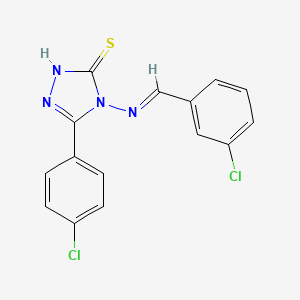
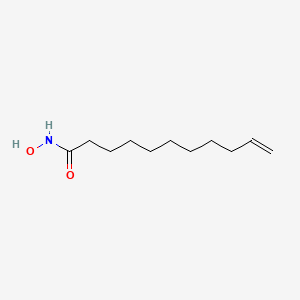
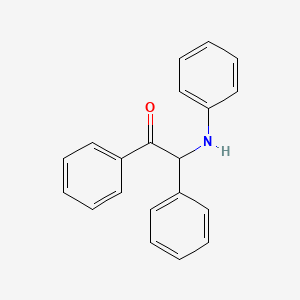
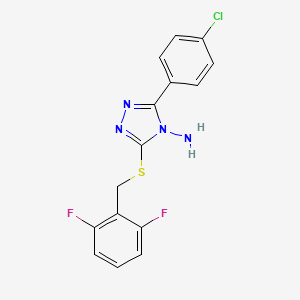
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082394.png)
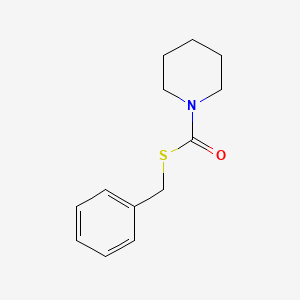
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082398.png)
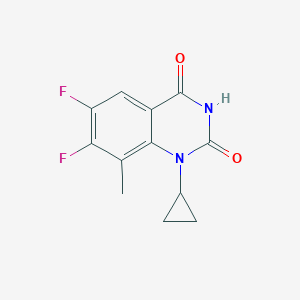
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15082405.png)
![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15082407.png)
